BenchChemオンラインストアへようこそ!

Filgotinib-d4

Bioanalysis LC-MS/MS Internal Standard

Essential deuterated internal standard for Filgotinib LC-MS/MS bioanalysis. The +4.03 Da mass shift enables unambiguous quantification while co-elution minimizes matrix effects per ICH M10. Supplied with certificate of analysis detailing isotopic purity (≥98%) and structural confirmation. Required for regulatory submission method validation.

Molecular Formula C21H23N5O3S
Molecular Weight 429.5 g/mol
Cat. No. B3026010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilgotinib-d4
Molecular FormulaC21H23N5O3S
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5
InChIInChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)/i8D2,9D2
InChIKeyRIJLVEAXPNLDTC-LZMSFWOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Filgotinib‑d4 (N‑[5‑[4‑[(1,1‑dioxido‑4‑thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5‑a]pyridin‑2‑yl]‑cyclopropane‑2,2,3,3‑d4‑carboxamide) Procurement Guide for Analytical and Pharmacokinetic Research


N‑[5‑[4‑[(1,1‑dioxido‑4‑thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5‑a]pyridin‑2‑yl]‑cyclopropane‑2,2,3,3‑d4‑carboxamide (CAS 2041095‑50‑3), commonly designated Filgotinib‑d4 or GLPG0634‑d4, is a deuterium‑labeled analog of the selective Janus kinase 1 (JAK1) inhibitor Filgotinib (GLPG0634) [REFS‑1]. The compound possesses the identical triazolopyridine scaffold, 1,1‑dioxidothiomorpholine moiety, and cyclopropanecarboxamide pharmacophore as the parent drug, but with four hydrogen atoms on the cyclopropane ring replaced by deuterium (2H), increasing the molecular weight by +4.03 Da (from 425.51 to 429.53 g/mol) [REFS‑2]. This isotopic substitution is specifically engineered for use as an internal standard in gas chromatography‑mass spectrometry (GC‑MS) and liquid chromatography‑mass spectrometry (LC‑MS) assays, where it enables precise quantification of Filgotinib in biological matrices while maintaining nearly identical physicochemical properties and chromatographic behavior [REFS‑3].

Why Non‑Deuterated Filgotinib or Other JAK1 Inhibitor Internal Standards Cannot Substitute for Filgotinib‑d4 in Regulated Bioanalysis


Substituting Filgotinib‑d4 with the non‑deuterated parent compound Filgotinib, or with a structurally dissimilar deuterated JAK1 inhibitor internal standard, introduces quantifiable analytical error that compromises the validity of LC‑MS/MS bioanalytical methods. Filgotinib‑d4 co‑elutes with Filgotinib under reversed‑phase chromatographic conditions due to the negligible isotopic effect on hydrophobicity, yet is distinguishable by mass spectrometry via a +4 Da mass shift, enabling precise internal standard‑based quantification [REFS‑1]. Using non‑deuterated Filgotinib as an internal standard eliminates this mass differentiation and introduces cross‑signal interference, precluding accurate peak integration. Alternatively, employing a structurally unrelated deuterated JAK1 inhibitor (e.g., a deuterated analog of Tofacitinib or Baricitinib) introduces differential matrix effects, variable extraction recovery, and divergent ionization efficiency, all of which degrade assay accuracy and precision [REFS‑2]. Filgotinib‑d4 is the only internal standard that exactly matches the physicochemical properties, retention time, and ionization behavior of the analyte Filgotinib, a requirement for method validation under regulatory guidance such as the FDA Bioanalytical Method Validation Guidance for Industry and ICH M10 [REFS‑3].

Quantitative Differentiation Evidence: Filgotinib‑d4 Versus Non‑Deuterated Filgotinib and Alternative Internal Standards


Molecular Weight Differentiation: +4.03 Da Mass Shift Enables Unambiguous MS Discrimination

Filgotinib‑d4 incorporates four deuterium atoms on the cyclopropane ring, substituting the four hydrogen atoms of the parent Filgotinib cyclopropane moiety [REFS‑1]. This results in a nominal mass increase of +4 Da and a monoisotopic mass increase of +4.03 Da (calculated: parent C₂₁H₂₃N₅O₃S MW = 425.51 g/mol; Filgotinib‑d4 C₂₁H₁₉D₄N₅O₃S MW = 429.53 g/mol) [REFS‑2]. In LC‑MS/MS analysis, this mass difference places the [M+H]⁺ precursor ion of Filgotinib‑d4 (m/z ≈ 430.5) at a distinct m/z channel from the analyte Filgotinib (m/z ≈ 426.5), enabling simultaneous detection without isotopic crossover interference [REFS‑3].

Bioanalysis LC-MS/MS Internal Standard

Isotopic Purity Specification: Minimum 95% Deuterium Incorporation Ensures Low Undeuterated Carryover

Commercial vendors of Filgotinib‑d4 specify a minimum isotopic purity of 95%, indicating that at least 95% of the product molecules contain the full complement of four deuterium atoms on the cyclopropane ring [REFS‑1]. The undeuterated Filgotinib impurity is typically ≤5% [REFS‑2]. This purity threshold is critical because residual undeuterated analyte in the internal standard preparation would contribute to the analyte signal, causing positive bias in quantification, particularly at low analyte concentrations [REFS‑3].

Stable Isotope Labeling Purity Specification Method Validation

Chromatographic Co‑elution: Retention Time Difference of <0.05 min Relative to Parent Compound

Under standard reversed‑phase liquid chromatography conditions (C18 column, acetonitrile/water gradient with 0.1% formic acid), Filgotinib‑d4 exhibits a retention time difference of ≤0.05 minutes compared to non‑deuterated Filgotinib [REFS‑1]. This near‑identical chromatographic behavior ensures that both the analyte and internal standard experience the same matrix effects and ionization suppression or enhancement at the electrospray ionization source [REFS‑2]. In contrast, a structurally dissimilar internal standard such as deuterated Tofacitinib‑d4 would elute at a different retention time (typically ±1–3 min difference) and encounter different matrix components, leading to variable ionization efficiency and compromised quantification accuracy [REFS‑3].

LC-MS Method Development Matrix Effects Reversed-Phase Chromatography

Regulatory Compliance: Filgotinib‑d4 is the Only Internal Standard Acceptable for Validated Filgotinib Bioanalytical Methods

Per FDA and EMA bioanalytical method validation guidance, stable isotope‑labeled internal standards (SIL‑IS) are strongly recommended for LC‑MS/MS assays to correct for matrix effects and extraction variability [REFS‑1]. For Filgotinib quantification, Filgotinib‑d4 is the only commercially available SIL‑IS that exactly matches the analyte structure. Using a non‑isotopic structural analog internal standard (e.g., a different JAK1 inhibitor) is permitted only if demonstrated to perform equivalently, a condition rarely met due to differential matrix effects and recovery [REFS‑2]. In practice, regulatory submissions for Filgotinib pharmacokinetic studies rely on methods validated with Filgotinib‑d4, and method transfer or replication without this specific internal standard would require complete re‑validation [REFS‑3].

Regulated Bioanalysis FDA/EMA Guidance GLP Compliance

Recommended Procurement Scenarios for Filgotinib‑d4 Based on Quantitative Evidence


Validated LC‑MS/MS Bioanalytical Method Development for Filgotinib Pharmacokinetic Studies

Filgotinib‑d4 is the required internal standard for developing and validating LC‑MS/MS methods intended for regulatory submission (FDA, EMA, PMDA). The +4.03 Da mass shift enables unambiguous quantification of Filgotinib in human or animal plasma, with the high isotopic purity (≥95%) ensuring minimal background interference at the lower limit of quantification (LLOQ). The near‑identical retention time minimizes matrix effect variability, a key validation parameter assessed per ICH M10 [REFS‑1]. Procurement of a fully characterized reference standard with certificate of analysis is essential for method validation [REFS‑2].

Therapeutic Drug Monitoring (TDM) of Filgotinib in Clinical Pharmacology Studies

In clinical trials evaluating Filgotinib for rheumatoid arthritis or inflammatory bowel disease, accurate measurement of plasma drug concentrations is required for exposure‑response analyses. Filgotinib‑d4 is the preferred internal standard for these TDM assays, as it corrects for inter‑patient matrix variability and sample preparation inconsistencies [REFS‑1]. The co‑elution property ensures that any ion suppression or enhancement affects analyte and internal standard equally, preserving assay accuracy across a diverse patient population [REFS‑2].

In Vitro Metabolism and Drug‑Drug Interaction Studies Requiring Stable Isotope Labeling

For in vitro metabolism studies using human liver microsomes or hepatocytes, Filgotinib‑d4 can be employed as a tracer to distinguish parent drug from metabolite signals in complex incubation matrices. The deuterium label allows simultaneous monitoring of Filgotinib depletion and metabolite formation without radioactive labeling, facilitating definitive identification of metabolic pathways and potential drug‑drug interactions [REFS‑1]. The +4 Da mass difference is sufficient to resolve Filgotinib‑d4 from endogenous isobaric interferences in biological extracts [REFS‑2].

Quality Control and Reference Standard for API Filgotinib Batch Release

Filgotinib‑d4 serves as a certified reference standard for identity and purity testing of Filgotinib active pharmaceutical ingredient (API) batches. The fully characterized compound, supplied with a certificate of analysis detailing isotopic purity, chemical purity (>98%), and structural confirmation by NMR and MS, provides traceability for analytical methods used in QC release and stability testing [REFS‑1]. This application leverages the compound's well‑defined molecular weight and spectroscopic properties rather than its isotopic differentiation [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Filgotinib-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.